molecular formula C12H30N3P B14653623 2,2',2''-Phosphanetriyltris(N,N-dimethylethan-1-amine) CAS No. 42844-41-7

2,2',2''-Phosphanetriyltris(N,N-dimethylethan-1-amine)

Cat. No.: B14653623
CAS No.: 42844-41-7
M. Wt: 247.36 g/mol
InChI Key: FKQCZGAIYSVCMK-UHFFFAOYSA-N
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Description

2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) is a complex organic compound that features a phosphorus atom bonded to three N,N-dimethylethan-1-amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) typically involves the reaction of phosphorus trichloride with N,N-dimethylethan-1-amine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The general reaction scheme is as follows:

PCl3+3N,N-dimethylethan-1-amine2,2’,2”-Phosphanetriyltris(N,N-dimethylethan-1-amine)+3HCl\text{PCl}_3 + 3 \text{N,N-dimethylethan-1-amine} \rightarrow \text{2,2',2''-Phosphanetriyltris(N,N-dimethylethan-1-amine)} + 3 \text{HCl} PCl3​+3N,N-dimethylethan-1-amine→2,2’,2”-Phosphanetriyltris(N,N-dimethylethan-1-amine)+3HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors with precise control over temperature and pressure. The use of catalysts and solvents can also enhance the reaction efficiency and yield. The purification of the final product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) can undergo various chemical reactions, including:

    Oxidation: The phosphorus center can be oxidized to form phosphine oxides.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

    Coordination: The compound can act as a ligand, coordinating with metal ions to form complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Halogenated compounds and alkylating agents are often used.

    Coordination: Metal salts such as palladium chloride or platinum chloride are used to form coordination complexes.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Various substituted amines.

    Coordination: Metal-ligand complexes.

Scientific Research Applications

2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential as a therapeutic agent in treating certain diseases.

    Industry: Utilized in the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, potentially altering their function. The compound’s molecular targets include enzymes and receptors that contain metal ions as cofactors.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: Another phosphorus-containing compound used as a ligand in coordination chemistry.

    Tris(2-aminoethyl)amine: A similar compound with three amine groups bonded to a central nitrogen atom.

Uniqueness

2,2’,2’'-Phosphanetriyltris(N,N-dimethylethan-1-amine) is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This property makes it particularly useful in applications requiring strong and stable metal-ligand interactions.

Properties

CAS No.

42844-41-7

Molecular Formula

C12H30N3P

Molecular Weight

247.36 g/mol

IUPAC Name

2-[bis[2-(dimethylamino)ethyl]phosphanyl]-N,N-dimethylethanamine

InChI

InChI=1S/C12H30N3P/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6/h7-12H2,1-6H3

InChI Key

FKQCZGAIYSVCMK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCP(CCN(C)C)CCN(C)C

Origin of Product

United States

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